molecular formula C7H11ClN6O B8652785 3,5-Diamino-N-(2-aminoethyl)-6-chloropyrazine-2-carboxamide

3,5-Diamino-N-(2-aminoethyl)-6-chloropyrazine-2-carboxamide

Cat. No. B8652785
M. Wt: 230.65 g/mol
InChI Key: TTYBSICMGFOESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diamino-N-(2-aminoethyl)-6-chloropyrazine-2-carboxamide is a useful research compound. Its molecular formula is C7H11ClN6O and its molecular weight is 230.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Diamino-N-(2-aminoethyl)-6-chloropyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diamino-N-(2-aminoethyl)-6-chloropyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,5-Diamino-N-(2-aminoethyl)-6-chloropyrazine-2-carboxamide

Molecular Formula

C7H11ClN6O

Molecular Weight

230.65 g/mol

IUPAC Name

3,5-diamino-N-(2-aminoethyl)-6-chloropyrazine-2-carboxamide

InChI

InChI=1S/C7H11ClN6O/c8-4-6(11)14-5(10)3(13-4)7(15)12-2-1-9/h1-2,9H2,(H,12,15)(H4,10,11,14)

InChI Key

TTYBSICMGFOESB-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)C1=C(N=C(C(=N1)Cl)N)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,5-Diamino-6-chloro-pyrazine-2-carboxylic acid methyl ester (2.0 g, 9.88 mmol) in neat ethylene diamine (18 mL) is heated using microwave irradiation in a Personal Chemistry Emrys™ Optimizer microwave reactor at 130° C. for 1 h at 4 bar. The solvent is removed in vacuo, water (10 mL) is added to the orange solid and the suspension is then cooled to 0° C. The off-white solid is collected by filtration and dried under vacuum at 50° C. to afford the title compound. [M+H]+ 231.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2.0 g (10.0 mmol) of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate and 13.5 g (22.6 mmol) of ethylene diamine was allowed to stand for 3 days at ambient temperature. The excess amine was evaporated and the residue was crystallized from ethanol. There was obtained 1.38 g (5.9 mmol, 59%) of 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide: mp 173°-174° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One

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